N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a tetrahydrobenzothiophene moiety (a bicyclic structure containing a benzene ring fused to a thiophene ring), and an aminocarbonyl group (also known as an amide group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, carbonyl compounds, and other functional groups . The synthesis could involve multiple steps and require specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on its exact structure and the reaction conditions. For example, the amide group could participate in condensation or hydrolysis reactions, and the isoxazole ring could undergo various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would likely be influenced by its molecular structure .Mechanism of Action
Target of Action
The primary targets of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide are currently unknown
Mode of Action
The compound’s interaction with its targets could lead to changes in the targets’ conformation or activity, thereby affecting cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. They could range from changes in gene expression to alterations in cellular signaling pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s access to its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-7-11(8(2)21-18-7)14(20)17-15-12(13(16)19)9-5-3-4-6-10(9)22-15/h3-6H2,1-2H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGYGMTLMDJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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